

Azido-PEG4-acyl chloride molecular weight and formula

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Compound of Interest

Compound Name: Azido-PEG4-acyl chloride

Cat. No.: B15143990

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In-Depth Technical Guide to Azido-PEG4-acyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reactivity, and common applications of **Azido-PEG4-acyl chloride**, a heterobifunctional linker crucial in bioconjugation and the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Core Chemical Properties

Azido-PEG4-acyl chloride is a valuable tool in chemical biology and drug discovery, featuring two distinct reactive functional groups separated by a hydrophilic polyethylene glycol (PEG) spacer. The key quantitative data for this compound are summarized below.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C ₉ H ₁₆ ClN ₃ O ₅ | [1][2] |
| Molecular Weight | 281.69 g/mol | [1][2][3] |
| Canonical SMILES | C(COCCOCCOCCOC(=O)Cl) N=[N+]=[N-] | [3] |
| Description | A heterobifunctional PEG linker containing an azide group and an acyl chloride group. | [1][3] |

Reactivity and Applications

Azido-PEG4-acyl chloride possesses two key functional groups that allow for sequential or orthogonal conjugation strategies:

- **Acyl Chloride:** This functional group is highly reactive towards primary and secondary amines, readily forming stable amide bonds. This reaction is often used to conjugate the linker to proteins, peptides, or small molecules containing an available amine group.
- **Azide:** The azide group is a key component for "click chemistry." It can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes or a strain-promoted alkyne-azide cycloaddition (SPAAC) with strained cyclooctynes like DBCO or BCN, forming a stable triazole linkage.[1][4]

This dual reactivity makes **Azido-PEG4-acyl chloride** an ideal linker for constructing complex biomolecules. For instance, it is frequently used in the synthesis of PROTACs, where one end of the linker is attached to a ligand for a target protein and the other end to a ligand for an E3 ubiquitin ligase.[1][4]

Experimental Protocols

The following are generalized protocols for the two main reaction types involving **Azido-PEG4-acyl chloride**. Note that specific reaction conditions such as solvent, temperature, and reaction time may need to be optimized for your specific substrates.

Protocol 1: Amide Bond Formation with a Primary Amine

This protocol describes the reaction of the acyl chloride moiety with an amine-containing molecule (e.g., a protein, peptide, or small molecule).

Materials:

- **Azido-PEG4-acyl chloride**
- Amine-containing substrate
- Anhydrous, aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF))
- A suitable non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA))
- Inert atmosphere (e.g., nitrogen or argon)

Procedure:

- Dissolve the amine-containing substrate in the anhydrous aprotic solvent under an inert atmosphere.
- Add 1.5 to 2.0 equivalents of the non-nucleophilic base to the solution.
- In a separate flask, dissolve **Azido-PEG4-acyl chloride** (typically 1.1 to 1.5 equivalents) in the anhydrous aprotic solvent.
- Slowly add the **Azido-PEG4-acyl chloride** solution to the stirred solution of the amine substrate at room temperature. Acyl chlorides are highly reactive and moisture-sensitive, so ensure all glassware is dry and the reaction is protected from atmospheric moisture.
- Allow the reaction to proceed at room temperature for 1-4 hours. The progress of the reaction can be monitored by an appropriate technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, the reaction can be quenched by the addition of a small amount of water or a primary amine scavenger.

- The desired product can then be purified using standard techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction of the azide moiety of the newly synthesized Azido-PEG4-conjugate with an alkyne-containing molecule.

Materials:

- Azido-PEG4-conjugate (from Protocol 1)
- Alkyne-containing molecule
- Copper(II) sulfate (CuSO_4)
- A reducing agent, such as sodium ascorbate
- A suitable solvent system (e.g., a mixture of water and a miscible organic solvent like t-butanol, DMSO, or DMF)

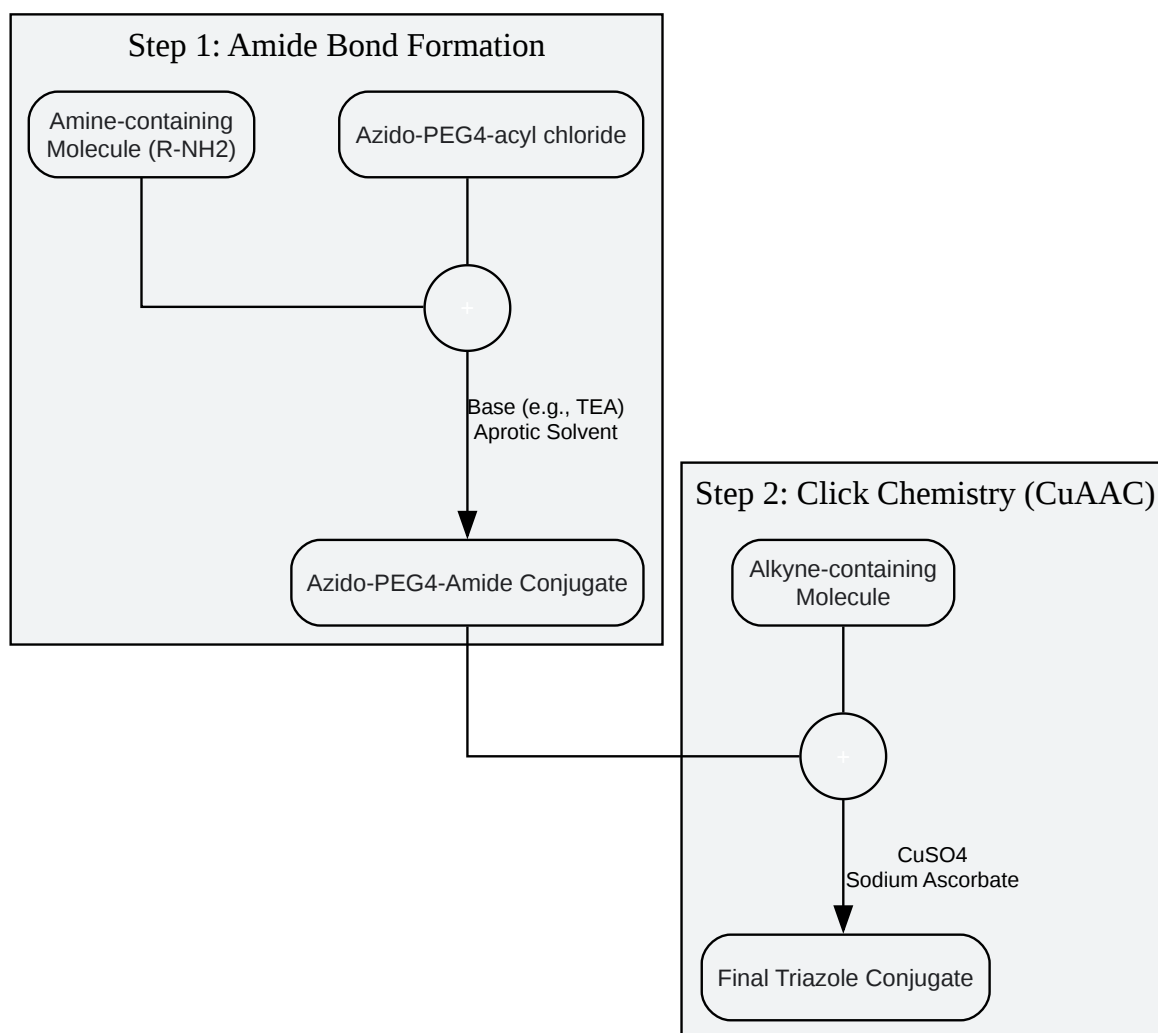
Procedure:

- Dissolve the Azido-PEG4-conjugate and the alkyne-containing molecule (typically in a 1:1 to 1:1.2 molar ratio) in the chosen solvent system.
- In a separate vial, prepare a fresh solution of sodium ascorbate (typically 5-10 mole percent).
- In another vial, prepare a solution of copper(II) sulfate (typically 1-5 mole percent).
- Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
- Stir the reaction mixture at room temperature. The reaction is often complete within 1-12 hours. Monitor the reaction by TLC or LC-MS.

- Upon completion, the product can be isolated by extraction and purified by column chromatography or HPLC.

Visualizing the Workflow

The following diagram illustrates the sequential conjugation strategy using **Azido-PEG4-acyl chloride**.



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Caption: A two-step reaction workflow for **Azido-PEG4-acyl chloride**.

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